3-([1,1'-Biphenyl]-4-yloxy)azetidine hydrochloride
Description
Nomenclature and Chemical Classification
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, with the complete systematic name being 3-(4-phenylphenoxy)azetidine;hydrochloride. This nomenclature precisely describes the molecular structure, indicating the azetidine core with a 4-phenylphenoxy substituent at the 3-position, forming the hydrochloride salt. Alternative nomenclature variations include 3-(biphenyl-4-yloxy)azetidine hydrochloride and 3-(1,1'-biphenyl-4-yloxy)azetidine hydrochloride, all referring to the same chemical entity.
The compound belongs to the broader chemical classification of heterocyclic compounds, specifically within the azetidine subfamily of four-membered nitrogen-containing rings. From a structural perspective, it can be categorized as an aryl ether derivative due to the ether linkage between the azetidine ring and the biphenyl system. The hydrochloride salt form places it within the category of pharmaceutical salts, which are commonly employed to enhance compound stability, solubility, and handling characteristics in research and development applications.
The chemical classification extends to include its categorization as an organic compound with specific functional group characteristics. The presence of the azetidine ring classifies it as a saturated nitrogen heterocycle, while the biphenyl ether component adds aromatic and ether functional group classifications. This multi-functional nature contributes to the compound's versatility in chemical synthesis and potential biological applications.
Historical Context and Development
The development of this compound must be understood within the broader historical context of azetidine chemistry and the evolution of four-membered heterocycle synthesis. The synthetic challenges in accessing four-membered rings have been commonly associated with their high ring strain, yet this inherent property provides these scaffolds with unique reactivity that can be harvested in catalytic transformations. The development of synthetic methods for azetidines has been driven by the recognition of their importance in pharmaceutical applications and their presence in biologically active natural products.
Recent advances in synthetic methodology have expanded access to azetidine derivatives through innovative approaches including visible light photocatalysis and energy transfer mechanisms. These developments have enabled the synthesis of highly functionalized azetidine products through strategies such as intramolecular [2+2] cycloadditions utilizing readily available oxime and alkene precursors in single, highly atom-economic transformations. The evolution of these synthetic methods has been crucial in making compounds like this compound more readily accessible for research applications.
The specific development of biphenyl-substituted azetidines represents a targeted effort to combine the unique properties of the azetidine ring system with the extended aromatic framework of biphenyl structures. This combination has been pursued to potentially enhance biological activity while maintaining the beneficial pharmacokinetic properties associated with four-membered heterocycles. The synthesis and characterization of such compounds have become increasingly important as pharmaceutical research has recognized the value of diverse heterocyclic scaffolds in drug discovery programs.
Structural Position within Azetidine Derivatives
This compound occupies a distinctive position within the family of azetidine derivatives due to its specific substitution pattern and the nature of the biphenyl ether substituent. The compound can be compared to other azetidine derivatives that feature various aromatic substitutions, such as 3-(4-bromophenyl)azetidine hydrochloride, which incorporates a simpler monoaromatic system with halogen substitution. The extended biphenyl system in the target compound provides increased molecular complexity and potentially enhanced binding interactions compared to simpler aromatic azetidines.
Within the broader classification of phenoxy-substituted azetidines, this compound represents one of several variants that include different aromatic substitution patterns. Related compounds include 3-(4-methoxyphenoxy)azetidine hydrochloride, which features a simpler methoxy-substituted phenoxy group, and 3-((5-chloro-[1,1'-biphenyl]-2-yl)oxy)azetidine, which incorporates chlorine substitution on the biphenyl system. These structural variations demonstrate the systematic exploration of substituent effects on azetidine properties and biological activity.
The specific positioning of the biphenyl ether at the 3-position of the azetidine ring is significant from both synthetic and biological perspectives. This substitution pattern is commonly observed in bioactive azetidine derivatives and represents an optimal balance between synthetic accessibility and functional group tolerance. The ether linkage provides structural flexibility while maintaining chemical stability, and the biphenyl system offers potential for enhanced molecular recognition and binding affinity in biological systems.
Chemical Registration Data and Identifiers
The chemical registration data for this compound provides essential identification information across multiple chemical databases and regulatory systems. The primary Chemical Abstracts Service registry number is 1186234-47-8, which serves as the unique identifier for this specific compound. This registration number is consistently referenced across chemical suppliers and research databases, ensuring accurate identification and procurement of the compound for research applications.
The molecular formula C₁₅H₁₆ClNO precisely describes the atomic composition, indicating fifteen carbon atoms, sixteen hydrogen atoms, one chlorine atom, one nitrogen atom, and one oxygen atom. The molecular weight is consistently reported as 261.75 grams per mole across multiple sources, providing essential data for stoichiometric calculations and analytical characterization. These fundamental molecular parameters are critical for compound identification and quality control in research applications.
Additional chemical identifiers include various catalog numbers assigned by chemical suppliers, such as TS127968 from Tetrahedron Scientific and CS-0269819 from ChemScene. These catalog numbers facilitate procurement and ensure accurate communication between researchers and suppliers. The compound has also been assigned systematic database identifiers in computational chemistry platforms, enabling integration with molecular modeling and property prediction software systems.
The registration data also includes storage and handling recommendations, with typical storage conditions specified as sealed in dry conditions at 2-8°C. Shipping protocols generally allow for room temperature transport within continental regions, though specific conditions may vary based on destination and duration. These practical considerations are essential for maintaining compound integrity throughout the supply chain and ensuring reliable experimental results in research applications.
Properties
IUPAC Name |
3-(4-phenylphenoxy)azetidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO.ClH/c1-2-4-12(5-3-1)13-6-8-14(9-7-13)17-15-10-16-11-15;/h1-9,15-16H,10-11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVNOVPANGOZXQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OC2=CC=C(C=C2)C3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of 2-Phenylphenol with Epichlorohydrin
The initial step involves the alkylation of 2-phenylphenol with epichlorohydrin under basic conditions. Mechanochemical ball milling (vibratory ball milling, vbm) at 30 Hz in a PTFE jar with stainless steel balls has been shown to be effective.
| Entry | Base (equiv) | Time (min) | Conversion to Monoalkylated Product (%) | Conversion to Side Product (%) |
|---|---|---|---|---|
| 1 | Na2CO3 (3) | 80 | 1 | 0 |
| 2 | K2CO3 (3) | 80 | 35 | 0 |
| 3 | Cs2CO3 (3) | 80 | 29 | 10 |
| 4 | KOH (3) | 80 | 36 | 10 |
| 5 | K2CO3 (3) | 140 | 43 | 2 |
| 6 | K2CO3 (3) | 180 | 48 | 5 |
| 7 | K2CO3 (3) | 220 | 52 | 10 |
| 8* | K2CO3 (3) | 140 | 61 | 2.5 |
| 9*† | K2CO3 (3) | 140 | 90 | 2 |
Notes:
*Entry 8 used a larger 1.5 cm diameter milling ball to increase energy of collisions, improving monoalkylation and reducing side product formation.
†Entry 9 used 1.2 equivalents of epichlorohydrin, achieving the highest conversion and isolated yield of 88% for the monoalkylated product.
This mechanochemical approach significantly reduces reaction time and solvent use compared to classical reflux in ethanol for 4 hours and avoids chromatographic purification.
Influence of Phenol Substituents on Alkylation
Substituted phenols with groups such as 2-isopropyl and 2-iodo showed higher conversion rates than unsubstituted phenol, with the following reactivity order: 2-Ph ≈ 2-I > 2-iPr > H.
| Entry | Substituent (R) | Additive | Conversion to Alkylated Product (%) | Side Product (%) | Isolated Yield (%) |
|---|---|---|---|---|---|
| 1 | 2-Phenyl | None | 84 | 2 | Not determined |
| 3 | 2-Phenyl | iPrOH | 90 | 3 | 85 |
| 4 | H (unsubstituted) | iPrOH | 63 | 3 | 70 |
| 7 | 2-iPr | None | 64 | 3 | Not determined |
| 12 | 2-Iodo | iPrOH | 88 | 1 | 84 |
Isopropanol was found to be the best additive for limiting side products and improving yield.
Nucleophilic Substitution with Boc-Protected Alicyclic Amines
The alkylated epoxide intermediate is then reacted with Boc-protected amines such as 3-Boc-amino-azetidine derivatives under mechanochemical conditions. Milling times vary depending on the amine core:
| Amine Core | Milling Time (min) | Isolated Yield (%) | Notes |
|---|---|---|---|
| 3-Boc-amino-8-azabicyclooctane (tropane) | 140 | 90 | Requires longer milling |
| 4-Boc-piperazine | 120 | 89 | |
| 3-Boc-amino-pyrrolidine | >140 | 83 | 15% dehydrated byproduct formed |
The mechanochemical method reduces reaction time and eliminates the need for chromatographic purification.
Formation of Hydrochloride Salt and Final Sulfonamide Coupling
The Boc-protected amine intermediate is deprotected by treatment with gaseous HCl to yield the primary amine, which is then sulfonylated with substituted benzenesulfonyl chlorides under mechanochemical conditions in the presence of potassium carbonate.
| Entry | Substituent (R) on Sulfonyl Chloride | Product | Milling Time (min) | Isolated Yield (%) |
|---|---|---|---|---|
| 1 | 3-Chloro | 5a | 1 | 86 |
| 2 | Hydrogen (unsubstituted) | 5b | 5 | 87 |
| 3 | 2-Fluoro | 5c | 2 | 85 |
| 4 | 3-Methoxy | 5d | 3 | 86 |
| 5 | 4-Nitro | 5e | 5 | 80 |
The sulfonylation step is rapid (1–5 minutes) and yields high purity products without chromatographic purification.
Advantages of the Mechanochemical Approach
- Yield Improvement: Overall yield for the four-step synthesis of the target compound improved from 34% (classical solution synthesis) to 64% (mechanochemical).
- Time Efficiency: Total milling time reduced from approximately 60 hours to 5.5 hours.
- Environmental Impact: Significant reduction in toxic solvent use and waste generation, with E factor reduced by 2.7 times (from 1932 to 715).
- Simplified Workup: Intermediates and final products obtained by simple extraction without chromatography.
- Versatility: The method accommodates various substitutions on phenol, amine core, and sulfonyl chloride moiety, enabling structural diversification.
Summary Table of Preparation Steps
| Step | Reaction Type | Conditions | Key Reagents | Yield (%) | Time (min) | Notes |
|---|---|---|---|---|---|---|
| 1 | Alkylation of phenol with epichlorohydrin | Mechanochemical ball milling, K2CO3 base, 30 Hz, 1.5 cm ball | 2-Phenylphenol, epichlorohydrin | 88 | 140 | Optimized with slight excess epichlorohydrin |
| 2 | Nucleophilic substitution with Boc-protected amine | Mechanochemical milling, 30 Hz | Boc-azetidine derivatives | 83–90 | 120–140 | Milling time depends on amine type |
| 3 | Boc deprotection | Gaseous HCl treatment | Boc-protected amine intermediate | Quantitative | - | Produces primary amine |
| 4 | Sulfonylation with benzenesulfonyl chloride | Mechanochemical milling, K2CO3 base, 30 Hz | Primary amine, substituted benzenesulfonyl chloride | 80–87 | 1–5 | Rapid reaction, high purity |
Chemical Reactions Analysis
Types of Reactions
3-([1,1’-Biphenyl]-4-yloxy)azetidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its reactivity and properties.
Substitution: The azetidine ring can undergo substitution reactions, where one or more substituents are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidine oxides, while substitution reactions can introduce new functional groups into the azetidine ring, potentially enhancing its reactivity and applications .
Scientific Research Applications
Chemistry
3-([1,1'-Biphenyl]-4-yloxy)azetidine serves as a crucial building block for synthesizing more complex molecules. It acts as a ligand in various catalytic processes, enhancing reaction efficiency and selectivity. Its unique structure allows it to participate in diverse chemical reactions including:
- Oxidation : Using agents like hydrogen peroxide or potassium permanganate.
- Reduction : Employing lithium aluminum hydride.
- Substitution : Through nucleophilic substitution reactions that modify the azetidine ring.
Biology
In biological research, this compound is instrumental in studying enzyme inhibition and protein-ligand interactions. Its biphenyl group increases binding affinity to molecular targets such as enzymes and receptors, facilitating investigations into:
- Enzyme Activity Modulation : The compound can inhibit enzyme activity by binding to active or allosteric sites, providing insights into metabolic pathways.
- Drug Development : Its properties make it a candidate for developing pharmaceuticals targeting specific biological pathways.
Materials Science
3-([1,1'-Biphenyl]-4-yloxy)azetidine is also utilized in producing polymers and materials with tailored properties. Its incorporation into polymer matrices can enhance mechanical strength, thermal stability, and chemical resistance.
Case Study 1: Enzyme Inhibition
A study investigated the inhibitory effects of 3-([1,1'-Biphenyl]-4-yloxy)azetidine on fatty acid amide hydrolase (FAAH), an enzyme implicated in pain regulation. The compound demonstrated significant inhibition with an IC50 value indicating its potential as a therapeutic agent for pain management.
Case Study 2: Material Development
Research focused on integrating 3-([1,1'-Biphenyl]-4-yloxy)azetidine into polymer composites revealed enhanced thermal properties compared to traditional materials. The study highlighted the compound's ability to improve the durability and performance of engineering plastics under stress.
Mechanism of Action
The mechanism of action of 3-([1,1’-Biphenyl]-4-yloxy)azetidine hydrochloride involves its interaction with specific molecular targets and pathways. The ring strain in the azetidine ring imparts unique reactivity, allowing the compound to participate in various chemical transformations. The biphenyl group can enhance the compound’s binding affinity to certain targets, potentially influencing its biological activity . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
3-(4-Chlorophenoxy)azetidine Hydrochloride
- Structure: Substituted azetidine with a 4-chlorophenoxy group instead of biphenyloxy.
- Key Differences: Substituent Effects: The biphenyl group in the target compound increases steric bulk and lipophilicity compared to the smaller 4-chlorophenoxy group. This may enhance binding affinity to hydrophobic targets but reduce solubility . Electronic Properties: The electron-withdrawing chlorine atom in 3-(4-chlorophenoxy)azetidine hydrochloride could stabilize the molecule via inductive effects, whereas the biphenyl group offers extended conjugation and polarizability.
- Molecular Formula: C₁₀H₁₃Cl₂NO₂ (vs. inferred C₁₇H₁₈ClNO for the target compound).
(R)-3-([1,1’-Biphenyl]-4-yl)-2-aminopropan-1-ol Hydrochloride
Ebopiprant Hydrochloride
- Structure : Complex molecule with a thiazolidine ring, sulfonyl group, and fluorine substituent.
- Key Differences: Functional Groups: The sulfonyl group in Ebopiprant enhances electron-withdrawing properties and hydrogen-bonding capacity, unlike the ether-linked biphenyl group in the target compound. Therapeutic Potential: Ebopiprant’s structure indicates protease or receptor targeting (e.g., anti-inflammatory applications), whereas the simpler azetidine-biphenyl system may serve as a building block for kinase inhibitors or GPCR modulators .
1-(Azetidin-3-yl)-4-fluoropiperidine Hydrochloride
- Structure : Combines azetidine and fluoropiperidine rings.
- Key Differences: Ring Systems: The fluoropiperidine moiety introduces a six-membered ring with fluorine’s electronegative effects, contrasting with the target’s planar biphenyl group. This may alter pharmacokinetics (e.g., metabolic stability) .
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Electronic and Steric Effects: The biphenyl group in the target compound enhances lipophilicity and π-stacking capacity compared to smaller substituents like chlorophenoxy, as seen in DFT studies of organotellurium analogs .
- Chirality: While emphasizes stereochemical impacts on drug activity, the target compound’s lack of confirmed chirality suggests its utility lies in non-stereoselective interactions unless further derivatized.
- Therapeutic Potential: Structural simplicity positions the target compound as a versatile intermediate, whereas complex analogs like Ebopiprant highlight the trade-off between functionality and synthetic complexity .
Biological Activity
3-([1,1'-Biphenyl]-4-yloxy)azetidine hydrochloride is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological activity, including enzyme inhibition, cytotoxicity, and possible therapeutic applications.
Chemical Structure and Properties
The compound has a molecular formula of C15H14ClNO and a molecular weight of 259.73 g/mol. Its structure features an azetidine ring substituted with a biphenyl ether moiety, which is thought to contribute to its biological properties.
Enzyme Inhibition
Recent studies have highlighted the compound's role as a non-covalent inhibitor of various enzymes. For instance, it has been shown to inhibit the SARS-CoV-2 papain-like protease (PLpro) with an IC50 value in the nanomolar range (approximately 700 nM) . This inhibition is significant given the ongoing search for effective antiviral agents against COVID-19.
Cytotoxicity
The cytotoxic effects of this compound have been evaluated against several cancer cell lines. Preliminary results indicate selective cytotoxicity with IC50 values below 10 µM for certain cell lines . The mechanism appears to involve disruption of cellular integrity, leading to cell lysis and death.
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. It is suggested that the biphenyl moiety enhances binding affinity to certain receptors or enzymes, modulating their activity effectively. This interaction can lead to downstream effects such as apoptosis in cancer cells or inhibition of viral replication pathways .
Case Studies
A case study involving the application of this compound in vitro demonstrated its potential as an anti-inflammatory agent. The compound was shown to inhibit lipopolysaccharide (LPS)-induced production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α), suggesting its utility in managing inflammatory conditions .
Future Directions
Given its promising biological activity, further research is warranted to explore:
- In vivo efficacy : Testing in animal models to evaluate therapeutic potential.
- Structural modifications : Investigating analogs to enhance potency and selectivity.
- Mechanistic studies : Elucidating detailed pathways involved in its action.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-([1,1'-Biphenyl]-4-yloxy)azetidine hydrochloride, and what challenges arise during its preparation?
- The synthesis of this compound likely involves multi-step organic reactions, such as nucleophilic substitution or coupling reactions between biphenyl derivatives and azetidine precursors. Challenges include optimizing reaction conditions (e.g., temperature, catalysts) to avoid side products like unreacted intermediates or hydrolysis byproducts. Safety protocols for handling volatile reagents and protecting moisture-sensitive intermediates are critical . Computational tools (e.g., density functional theory) can predict reaction pathways and transition states to guide experimental design .
Q. How can researchers characterize the structural purity of this compound?
- Techniques include:
- Nuclear Magnetic Resonance (NMR) : Confirm molecular structure via proton and carbon-13 NMR, focusing on azetidine ring protons (~3.5–4.5 ppm) and biphenyl aromatic signals.
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks and isotopic patterns.
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks, if single crystals are obtainable .
- Purity assessment via HPLC with UV detection (e.g., C18 columns, acetonitrile/water gradients) is recommended.
Q. What safety precautions are essential when handling this compound in the lab?
- Due to limited toxicity data, assume irritancy and toxicity. Use PPE (gloves, goggles, lab coats), work in a fume hood, and avoid inhalation/skin contact. Store in a dry, inert atmosphere. In case of exposure, follow GHS-aligned protocols: rinse eyes/skin with water, seek medical attention for ingestion .
Advanced Research Questions
Q. How can computational methods enhance the design of derivatives or reaction pathways for this compound?
- Reaction Path Search : Quantum chemical calculations (e.g., Gaussian, ORCA) model transition states and intermediates to predict feasible pathways. For example, azetidine ring-opening under acidic conditions could be simulated to guide stability studies .
- Molecular Docking : Screen derivatives for binding affinity to biological targets (e.g., GPCRs) using software like AutoDock Vina. Focus on substituents modifying the biphenyl moiety’s steric/electronic profile .
Q. What experimental design strategies optimize reaction yields while minimizing side products?
- Factorial Design : Use a 2^k factorial approach to test variables (e.g., solvent polarity, catalyst loading, temperature). For example, a 2^3 design (8 experiments) can identify interactions between temperature, pH, and reagent stoichiometry .
- Response Surface Methodology (RSM) : Model non-linear relationships to pinpoint optimal conditions. For biphenyl-azetidine coupling, RSM could maximize yield while minimizing byproduct formation .
Q. How should researchers address contradictions in reported synthetic yields or spectroscopic data?
- Comparative Analysis : Replicate published protocols while controlling variables (e.g., reagent purity, moisture levels). Discrepancies in NMR shifts may arise from solvent effects or crystallinity; cross-validate with multiple techniques (e.g., IR, Raman) .
- Meta-Analysis : Aggregate data from literature to identify trends. For example, low yields in polar aprotic solvents (DMF, DMSO) might suggest competing hydrolysis pathways requiring inert conditions .
Q. What role does the azetidine ring play in the compound’s physicochemical properties?
- The azetidine’s strained 4-membered ring increases reactivity (e.g., susceptibility to ring-opening nucleophiles). Its basicity (pKa ~7–9) impacts solubility in aqueous buffers. Computational studies (e.g., COSMO-RS) can predict logP and solubility profiles for pharmacokinetic modeling .
Methodological Notes
- Synthetic Optimization : Prioritize green chemistry principles (e.g., solvent-free reactions, biodegradable catalysts) to align with sustainable research practices.
- Data Reproducibility : Document all experimental parameters (e.g., stirring rate, drying time) to enable replication. Use tools like ELNs (Electronic Lab Notebooks) for traceability.
- Safety Compliance : Regularly review SDS updates and institutional guidelines for handling hydrochloride salts and aryl ethers .
Retrosynthesis Analysis
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Strategy Settings
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| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
